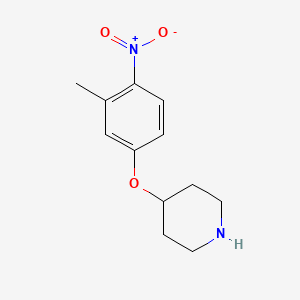

4-(3-Methyl-4-nitrophenoxy)piperidine

Description

BenchChem offers high-quality 4-(3-Methyl-4-nitrophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methyl-4-nitrophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyl-4-nitrophenoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-8-11(2-3-12(9)14(15)16)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHPVUKDPMPWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine, a valuable heterocyclic building block for drug discovery and development. The narrative emphasizes the rationale behind experimental choices, focusing on a robust two-step pathway commencing with the Mitsunobu reaction for aryl ether formation, followed by a standard N-Boc deprotection. This document is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast number of approved therapeutic agents.[1] Its combination with an electronically distinct substituted aryl ether creates a molecular framework with significant potential for interacting with biological targets. 4-(3-methyl-4-nitrophenoxy)piperidine serves as a key intermediate, enabling further functionalization at the secondary amine for the generation of compound libraries.

The core transformation required is the formation of an ether bond between the 4-position of a piperidine ring and the phenolic oxygen of 3-methyl-4-nitrophenol. Two primary synthetic strategies are considered for this purpose:

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct displacement of a leaving group (e.g., a halide) from an aromatic ring by a nucleophile.[2] In this context, piperidine would act as the nucleophile attacking a substrate like 1-fluoro-3-methyl-4-nitrobenzene. The reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate.[3][4]

-

Mitsunobu Reaction: This powerful redox-condensation reaction couples a primary or secondary alcohol with a suitable nucleophile, such as a phenol (pKa < 15), using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[5][6] This approach would utilize 4-hydroxypiperidine and 3-methyl-4-nitrophenol.

For this guide, we will focus on a synthetic pathway that leverages the Mitsunobu reaction. This choice is predicated on several factors: the reaction's tolerance for a wide range of functional groups, its typically high yields, and the mild conditions under which it proceeds.[7] Furthermore, utilizing an N-protected 4-hydroxypiperidine, such as the commercially available N-Boc-4-hydroxypiperidine, prevents undesired N-arylation and simplifies purification, making it a highly reliable and scalable route for laboratory synthesis.[1][8]

The selected two-step synthetic workflow is illustrated below.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate

This step employs the Mitsunobu reaction to form the critical C-O ether bond. The reaction proceeds via the formation of an oxyphosphonium salt from the alcohol, which is then displaced by the phenoxide nucleophile in a classic Sₙ2 fashion.[6][9] The use of anhydrous solvents is critical to prevent the hydrolysis of reactive intermediates. The order of addition can be important; in this protocol, the alcohol, phenol, and phosphine are combined before the slow addition of the azodicarboxylate to control the exothermic reaction.[8]

Materials:

-

N-Boc-4-hydroxypiperidine

-

3-methyl-4-nitrophenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq.), 3-methyl-4-nitrophenol (1.1 eq.), and triphenylphosphine (1.3 eq.).

-

Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the piperidine).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Slowly, add DIAD or DEAD (1.3 eq.) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product will contain triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate byproduct.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to isolate the pure product.

Step 2: Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is a standard acid-labile deprotection.[10] Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, isobutylene (or tert-butyl cation), and the free secondary amine, which is protonated by the acid to form a salt.[10] A final basic workup neutralizes this salt to yield the free base product.

Materials:

-

tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate (from Step 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve the Boc-protected intermediate (1.0 eq.) from Step 1 in dichloromethane (approx. 0.2 M).

-

To this solution, add trifluoroacetic acid (5-10 eq.) at room temperature. Gas evolution (CO₂) should be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the resulting residue in DCM and slowly add saturated aqueous NaHCO₃ or 1M NaOH with vigorous stirring until the aqueous layer is basic (pH > 9).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield the final product, 4-(3-methyl-4-nitrophenoxy)piperidine, which can be further purified by recrystallization or chromatography if necessary.

Quantitative Data Summary

The following table provides a representative summary of the reactants and conditions for the synthesis.

| Parameter | Step 1: Mitsunobu Reaction | Step 2: N-Boc Deprotection |

| Limiting Reagent | N-Boc-4-hydroxypiperidine | tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate |

| Key Reagents & Stoich. | 3-methyl-4-nitrophenol (1.1 eq.)PPh₃ (1.3 eq.)DIAD (1.3 eq.) | Trifluoroacetic acid (5-10 eq.) |

| Solvent | Anhydrous THF | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 12-18 hours | 1-3 hours |

| Typical Yield | 75-90% | >90% |

| Workup | Aqueous wash, Flash Chromatography | Acid removal, Basic wash, Extraction |

Safety and Handling

-

Azodicarboxylates (DEAD, DIAD): These reagents are toxic, irritants, and potentially explosive. Handle with care in a well-ventilated fume hood. Avoid heat and shock.[5]

-

Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle only in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

References

Sources

- 1. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. byjus.com [byjus.com]

- 10. mcours.net [mcours.net]

An In-depth Technical Guide to 4-(3-methyl-4-nitrophenoxy)piperidine: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-(3-methyl-4-nitrophenoxy)piperidine, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent structural motif in a wide array of pharmaceuticals and natural products, making the exploration of its novel derivatives a significant area of research.[1][2][3][4][5] This document details the compound's chemical properties, a proposed synthetic pathway, and robust analytical methodologies for its characterization. The insights provided are grounded in established chemical principles and data from analogous structures, offering a valuable resource for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of 4-(3-methyl-4-nitrophenoxy)piperidine are summarized below. These values are calculated based on its chemical structure, providing a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | Calculated |

| Molecular Weight | 236.27 g/mol | Calculated |

| IUPAC Name | 4-(3-methyl-4-nitrophenoxy)piperidine | |

| Canonical SMILES | CC1=C(C=C(C=C1)[O-])OC2CCNCC2 | |

| InChI Key | InChI=1S/C12H16N2O3/c1-9-10(14(15)16)2-3-11(8-9)17-12-4-6-13-7-5-12/h2-3,8,12-13H,4-7H2,1H3 | |

| Topological Polar Surface Area | 64.4 Ų | Predicted |

| logP (Octanol-Water Partition Coefficient) | 1.8-2.2 | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Note: Due to the limited availability of experimental data for this specific compound in public literature, some physicochemical properties are predicted based on its structure and data from similar compounds.

Synthesis and Purification

A plausible and efficient synthetic route to 4-(3-methyl-4-nitrophenoxy)piperidine is the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol with an organohalide. In this case, 4-hydroxypiperidine can be reacted with a suitable 3-methyl-4-nitrophenyl halide.

Proposed Synthetic Workflow

Caption: Proposed Williamson ether synthesis for 4-(3-methyl-4-nitrophenoxy)piperidine.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a dry, aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the hydroxyl group, forming the corresponding alkoxide.

-

Nucleophilic Substitution: Add a solution of 1-fluoro-3-methyl-4-nitrobenzene (1.0 eq) in the same solvent to the reaction mixture. The reaction is then heated to a temperature between 60-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, the reaction is cooled to room temperature and carefully quenched with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-methyl-4-nitrophenoxy)piperidine.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Aprotic solvents like DMF or THF are chosen because they do not have acidic protons that can react with the strong base.

-

Strong Base: A strong base like NaH is necessary to fully deprotonate the hydroxyl group of 4-hydroxypiperidine, which is a relatively weak acid.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the strong base with atmospheric moisture and carbon dioxide.

-

Heating: The nucleophilic aromatic substitution step often requires heating to overcome the activation energy of the reaction.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.[6] A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Caption: A logical workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the piperidine ring protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The methyl group should present as a singlet around δ 2.3-2.6 ppm. The piperidine protons will be observed in the upfield region, with the proton at the 4-position appearing as a multiplet deshielded by the adjacent oxygen atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon bearing the nitro group being the most downfield. The piperidine carbons will be found in the upfield region (δ 30-70 ppm).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 237.27. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which would likely involve cleavage of the ether bond and fragmentation of the piperidine ring, providing further structural confirmation.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

-

N-O stretching (nitro group): Strong, asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-O-C stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.

-

N-H stretching (piperidine): A moderate band around 3300-3500 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile technique for assessing the purity of the synthesized compound.[8] A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is a suitable starting point. Detection can be achieved using a UV detector, monitoring at a wavelength where the nitroaromatic chromophore absorbs strongly (around 254 nm).

Reactivity and Safety Considerations

The chemical reactivity of 4-(3-methyl-4-nitrophenoxy)piperidine is dictated by its functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. The piperidine nitrogen is basic and can be protonated or alkylated.

Safety Precautions: While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling aromatic nitro compounds and piperidine derivatives should be followed.[9][10][11][12]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents and acids.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is potentially hazardous and handle with care. Avoid inhalation, ingestion, and skin contact.

Potential Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[3][5][13][14] The 4-phenoxypiperidine motif, in particular, is a key structural element in various biologically active compounds, including those with analgesic and antipsychotic properties.[15][16][17] The presence of the nitro group offers a handle for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. The methyl group provides steric and electronic modulation that can influence binding to biological targets. This compound could serve as a valuable building block or a starting point for the discovery of novel therapeutic agents targeting a range of diseases.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical characterization methods for 4-(3-methyl-4-nitrophenoxy)piperidine. By leveraging established chemical principles and data from analogous structures, this document serves as a foundational resource for researchers interested in the synthesis and application of this novel piperidine derivative. The potential for this compound as a scaffold in drug discovery warrants further investigation into its pharmacological properties.

References

- Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.

- Zafar, S. et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.

- Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.

- Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.

- Guedes, I. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Thermo Fisher Scientific. (2015). 4-Methylpiperidine Safety Data Sheet.

- Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.

- NIH Molecular Libraries Program. (2022). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports.

- PubChem. 4-(3-Methoxyphenyl)-1-(4-nitrophenyl)piperidine.

- PubChem. 4-(3-Methoxyphenyl)piperidine.

- ChemScene. 4-(4-Nitrophenoxy)piperidine.

- Fisher Scientific. (2015). 3-Methylpiperidine Safety Data Sheet.

- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- PENTA s.r.o. (2024). Piperidine Safety Data Sheet.

- Fisher Scientific. (2023). Piperidine Safety Data Sheet.

- Khan, I., et al. Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.

- PubChem. 1-methyl-4-(4-nitrophenoxy)-4-(phenylmethyl)piperidine.

- Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Wikipedia. Piperidine.

- Benchchem. Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.

- Defense Technical Information Center. (2025). Piperidine Synthesis.

- Fluorochem. 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE HCL.

- Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208.

- Benchchem. The Discovery and Synthesis of Novel Piperidinol Analogs: A Technical Guide.

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.

- Zimmerman, D. M., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654.

- ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- BLD Pharm. 4-(3-Methyl-2-nitrophenoxy)piperidine hydrochloride.

- Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.

- ChemicalBook. 4-[(4-nitrophenyl)methyl]piperidine.

- PubChem. 4-(3-methylphenoxy)piperidine.

- GenPrice UK. 4-(3-Methyl-4-nitrophenoxy)piperidine.

- UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.

- White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.

- ACS Publications. Kinetics of Reactions of Piperidine with Nitrophenyl Esters of p-Toluenesulfonic and Mesitylenesulfonic Acids. The Miserable Effect of ortho-Methyl Groups1. The Journal of Organic Chemistry.

- Organic Chemistry Portal. Piperidine synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. ijnrd.org [ijnrd.org]

- 14. researchgate.net [researchgate.net]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide to 4-(3-methyl-4-nitrophenoxy)piperidine: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(3-methyl-4-nitrophenoxy)piperidine, a substituted piperidine derivative with potential significance in medicinal chemistry. A critical finding of this guide is the absence of a dedicated CAS (Chemical Abstracts Service) number for this specific isomer in major chemical databases as of early 2026. This suggests that 4-(3-methyl-4-nitrophenoxy)piperidine is a novel or less-characterized compound, presenting both a challenge and an opportunity for new research. This document outlines a plausible synthetic route, predicts its physicochemical properties, and explores its potential biological activities by drawing parallels with structurally related and well-documented molecules. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, recognized for its ability to confer desirable pharmacokinetic properties.[1][2][3] The introduction of a nitrophenoxy group suggests potential applications in areas where such functionalities are known to be active, including anticancer and antimicrobial research. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and similar compounds.

Compound Identity and the CAS Number Anomaly

A thorough search of chemical databases and commercial supplier catalogs did not yield a specific CAS number for 4-(3-methyl-4-nitrophenoxy)piperidine. While one commercial vendor lists the compound, it is notably without a CAS identifier.[4] This is a significant finding, as a CAS number is a unique identifier crucial for the unambiguous identification of a chemical substance.[5] The absence of a CAS number indicates that this specific isomer may not have been previously synthesized, characterized, and registered, or that it is a rare research chemical.

For the purpose of comparative analysis, the CAS numbers of several structurally related isomers and derivatives are provided in the table below. These compounds can serve as valuable benchmarks for predicting the properties and potential biological activities of the target compound.

| Compound Name | CAS Number |

| 4-(2-methyl-4-nitrophenoxy)piperidine hydrochloride | 138227-67-5[6] |

| 4-(4-Methyl-3-nitrophenoxy)piperidine | 1285157-46-1 |

| 4-(3-Methyl-2-nitrophenoxy)piperidine hydrochloride | 2989205-20-9[7] |

| 4-(4-Nitrophenoxy)piperidine | 162402-39-3[8] |

| 4-Methyl-1-(4-nitrophenyl)piperidine | 78019-77-9[9] |

Proposed Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine

A plausible and efficient method for the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide or, in this case, a nucleophilic aromatic substitution with an activated aryl halide.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Formation of the Piperidin-4-olate Intermediate

-

To a solution of piperidin-4-ol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases (in the case of NaH), to ensure the complete formation of the piperidin-4-olate.

Step 2: Nucleophilic Aromatic Substitution

-

To the solution containing the piperidin-4-olate, add a solution of 4-fluoro-2-methyl-1-nitrobenzene in the same solvent dropwise at room temperature. The fluorine atom is a good leaving group in nucleophilic aromatic substitution, activated by the electron-withdrawing nitro group.

-

Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(3-methyl-4-nitrophenoxy)piperidine.

Causality in Experimental Choices:

-

Choice of Base: Sodium hydride is often preferred for forming alkoxides from alcohols due to the irreversible nature of the reaction and the formation of hydrogen gas as the only byproduct.

-

Solvent Selection: Aprotic polar solvents like DMF or THF are ideal as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion, without interfering with the reaction.

-

Aryl Halide: 4-Fluoro-2-methyl-1-nitrobenzene is chosen as the electrophile because the carbon-fluorine bond is highly polarized and the fluorine atom is an excellent leaving group in nucleophilic aromatic substitutions, particularly when activated by a strongly electron-withdrawing group like the nitro group in the para position.

Caption: Proposed synthetic workflow for 4-(3-methyl-4-nitrophenoxy)piperidine.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for 4-(3-methyl-4-nitrophenoxy)piperidine, its physicochemical properties can be predicted based on its structure and comparison with known isomers.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| Appearance | Likely a solid at room temperature, possibly a pale yellow to brown crystalline powder. |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane. Low solubility in water is anticipated. |

| Storage Conditions | Should be stored in a cool, dry, and well-ventilated area, protected from light and moisture. |

| pKa | The piperidine nitrogen is basic and is expected to have a pKa in the range of 8-10. |

| LogP | The presence of the nitro and methyl groups on the phenyl ring will influence its lipophilicity. A moderately positive LogP value is expected. |

Potential Biological Activities and Applications in Drug Discovery

The piperidine ring is a key structural motif in many approved drugs, contributing to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The biological activity of piperidine-containing compounds is largely determined by the nature and position of the substituents on the ring.

The nitrophenyl group is also a significant pharmacophore. Nitro-containing compounds have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[10][11] The nitro group can act as a bioisostere for other functional groups and can be involved in key interactions with biological targets. Furthermore, the nitro group can be metabolically reduced to other functional groups, which may lead to different biological activities.

Based on the activities of structurally similar compounds, 4-(3-methyl-4-nitrophenoxy)piperidine could be a valuable intermediate or a lead compound in the following areas:

-

Oncology: Many piperidine derivatives have been investigated as anticancer agents.[1] The nitroaromatic moiety can also contribute to anticancer activity, and some nitro compounds have been shown to be effective against various cancer cell lines.

-

Neuroscience: The piperidine scaffold is present in numerous centrally acting drugs. Depending on other structural features, derivatives can interact with a variety of receptors and transporters in the central nervous system.

-

Infectious Diseases: The nitro group is a well-known feature in a number of antimicrobial and antiparasitic drugs.[10] Therefore, this compound could be explored for its potential as an antibacterial or antifungal agent.

Caption: Relationship between structural motifs and potential therapeutic applications.

Conclusion and Future Directions

4-(3-methyl-4-nitrophenoxy)piperidine represents an under-explored area of chemical space. The absence of a registered CAS number highlights the novelty of this specific isomer. The synthetic route proposed in this guide, based on the robust Williamson ether synthesis, provides a clear path for its preparation. The predicted physicochemical properties and the discussion of potential biological activities, grounded in the known pharmacology of its core structural motifs, suggest that this compound could be a valuable tool for drug discovery and development.

Future research should focus on the following:

-

Synthesis and Characterization: The first step will be the successful synthesis and unambiguous characterization of 4-(3-methyl-4-nitrophenoxy)piperidine using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. This would be a prerequisite for its registration and assignment of a CAS number.

-

In Vitro Screening: The synthesized compound should be subjected to a broad panel of in vitro biological assays to explore its potential activities in areas such as oncology, neuroscience, and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with variations in the substitution pattern on the phenyl ring and the piperidine nitrogen will be crucial for establishing a clear SAR and for optimizing any identified biological activity.

This technical guide serves as a starting point for researchers, providing a solid foundation and a clear rationale for the investigation of 4-(3-methyl-4-nitrophenoxy)piperidine as a potentially valuable molecule in medicinal chemistry.

References

-

PubChem. (2026, February 14). 4-(3-Methoxyphenyl)-1-(4-nitrophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS. CAS Registry. Retrieved from [Link]

-

MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.

-

PubChem. (2026, February 14). 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine. National Center for Biotechnology Information. Retrieved from [Link]

- Trostchansky, A., Souza, J. M., Ferreira, A., Ferrari, M., Blanco, F., Trujillo, M., ... & Rubbo, H. (2007).

-

PubChem. PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. Synthesis, Isomer Characterization, and Anti-Inflammatory Properties of Nitroarachidonate. Retrieved from [Link]

-

PubChemLite. 1-methyl-4-(4-nitrophenoxy)-4-(phenylmethyl)piperidine. Retrieved from [Link]

-

PubChemLite. 4-(4-nitrophenoxy)piperidine. Retrieved from [Link]

-

GenPrice UK. 4-(3-Methyl-4-nitrophenoxy)piperidine. Retrieved from [Link]

-

Organic Chemistry Portal. Piperidine synthesis. Retrieved from [Link]

-

ResearchGate. (2025, November 26). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

- Kavanagh, P., Angelov, D., O'Brien, J., Fox, J., O'Donnell, C., Christie, R., ... & Brandt, S. D. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis, 7(5), 358–367.

- Kavanagh, P. V., Evans, J., O'Brien, J., Angelov, D., Christie, R., O'Donnell, C., ... & Brandt, S. D. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug testing and analysis, 8(1), 89–97.

-

Trade Science Inc. (2021, June 29). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Retrieved from [Link]

-

ResearchGate. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Retrieved from [Link]

Sources

- 1. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine | 761440-65-7 [chemicalbook.com]

- 2. 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine | C14H20N2O5 | CID 83004266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4- (3-Methyl-4-nitrophenoxy) piperidine - GenPrice UK [genprice.uk]

- 5. CAS REGISTRY | CAS [cas.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2989205-20-9|4-(3-Methyl-2-nitrophenoxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-Methyl-1-(4-nitrophenyl)piperidine | 78019-77-9 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action of 4-(3-methyl-4-nitrophenoxy)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 4-(3-methyl-4-nitrophenoxy)piperidine represents a novel chemical entity with significant, yet uncharacterized, therapeutic potential. Its molecular architecture, combining a piperidine ring—a privileged scaffold in numerous CNS-active pharmaceuticals—with a nitrophenoxy moiety, suggests a range of plausible biological activities. The piperidine core is frequently associated with neurological targets, while the nitroaromatic group can serve as a key pharmacophore or a bioactivatable pro-drug element.[1][2][3] This guide eschews a definitive declaration of a single mechanism of action. Instead, it presents a comprehensive, technically-grounded strategic framework for its systematic elucidation. We detail a multi-tiered experimental cascade, from initial target-agnostic screening to specific pathway analysis, designed to deorphanize this compound and uncover its therapeutic promise.

Molecular Deconstruction and Mechanistic Hypotheses

The structure of 4-(3-methyl-4-nitrophenoxy)piperidine offers several clues to its potential biological roles. A rigorous investigation must be guided by hypotheses derived from these structural motifs.

-

1.1 The Piperidine Scaffold: The piperidine heterocycle is a cornerstone of medicinal chemistry, present in drugs targeting a wide array of receptors and transporters.[1][4] Phenylpiperidine derivatives, for instance, are famously represented by opioids like fentanyl that act as potent µ-opioid receptor agonists.[5][6] Other phenoxy-piperidine structures are known to interact with dopaminergic and serotonergic systems, suggesting potential applications as antipsychotics or antidepressants.[7][8]

-

1.2 The 4-Nitrophenoxy Moiety: The nitro group is a potent electron-withdrawing feature that significantly alters the electronic properties of the phenyl ring. It is a known pharmacophore in various approved drugs and can be critical for receptor binding affinity.[9] Furthermore, the nitro group can be metabolically reduced by nitroreductase enzymes within biological systems.[3] This reduction can generate reactive nitroso and hydroxylamine intermediates, which may form covalent bonds with target proteins or DNA, a mechanism leveraged by some antimicrobial and anticancer agents.[2][10]

Based on this analysis, we can formulate three primary mechanistic hypotheses:

-

Hypothesis A: Receptor-Mediated Activity: The compound acts as a ligand (agonist, antagonist, or allosteric modulator) for a specific G-protein coupled receptor (GPCR) or ligand-gated ion channel, likely within the central nervous system.

-

Hypothesis B: Enzyme Inhibition: The molecule inhibits the activity of a key enzyme through competitive or non-competitive binding.

-

Hypothesis C: Pro-drug Bioactivation: The compound requires intracellular reduction of its nitro group to exert its biological effect, potentially through covalent modification of a target or generation of reactive nitrogen species.

A Strategic Framework for Mechanism of Action (MoA) Determination

To systematically investigate these hypotheses, we propose a phased experimental workflow. This strategy is designed to be self-validating, where results from each stage inform the experimental design of the next.

Diagram: Overall Experimental Workflow

Caption: Hypothetical pathway for the compound as a Gi-coupled GPCR antagonist.

Data Summary and Interpretation

To facilitate analysis, quantitative data from key experiments should be systematically tabulated.

| Assay | Parameter | Result (Hypothetical) | Interpretation |

| Target Binding Screen | % Inhibition @ 10 µM (Dopamine D4) | 95% | Potent interaction with D4 receptor. |

| Cell Viability | IC50 (HEK293-D4R cells) | > 100 µM | Not cytotoxic at effective concentrations. |

| SPR | K_D (vs. hD4 Receptor) | 50 nM | Confirms high-affinity, direct binding. |

| cAMP Assay | Antagonist IC50 | 120 nM | Functional antagonist at the D4 receptor. |

| Western Blot | p-ERK levels (agonist-stimulated) | Dose-dependent decrease | Modulates downstream MAPK pathway. |

Conclusion

The elucidation of a novel compound's mechanism of action is a systematic process of hypothesis generation and rigorous experimental validation. For 4-(3-methyl-4-nitrophenoxy)piperidine, its constituent moieties strongly suggest activity within the central nervous system, with plausible mechanisms including receptor modulation or bioactivation. The multi-phased approach detailed in this guide—progressing from broad, unbiased screening to specific, functional pathway analysis—provides a robust framework for identifying its primary molecular target and understanding its ultimate biological function. This structured investigation is paramount for translating a promising chemical entity into a potential therapeutic agent.

References

-

Basile, A. S., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed Central. [Link]

-

Da Settimo, A., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

-

Thoreauchem. (n.d.). 4-((4-methyl-3-nitrophenoxy)methyl)piperidine hydrochloride. Thoreauchem. Retrieved from [Link]

-

Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Aguilar-Méndez, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Sridhar, S. K., et al. (n.d.). Synthesis and Biological Evaluation of some Substituted 4-Piperidones. ResearchGate. Retrieved from [Link]

-

GenPrice UK. (n.d.). 4-(3-Methyl-4-nitrophenoxy)piperidine. GenPrice UK. Retrieved from [Link]

-

Ratouis, R., et al. (1964). Synthesis and Pharmacological Study of New Piperazine Derivatives. III. Phenoxyalkylpiperazines. ACS Publications. [Link]

-

Karpińska, M., & Starok, M. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

Aguilar-Méndez, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). Biologically relevant nitroaromatic compounds. ResearchGate. Retrieved from [Link]

-

An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

-

Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dove Press. [Link]

-

Kumar, A., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]

-

PubChem. (n.d.). 4-(3-Methoxyphenyl)-1-(4-nitrophenyl)piperidine. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

-

ChemRxiv. (n.d.). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. svedbergopen.com [svedbergopen.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Biological Potential of 4-(3-methyl-4-nitrophenoxy)piperidine: A Technical Guide for Preclinical Investigation

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1] This technical guide provides a comprehensive framework for the preclinical investigation of 4-(3-methyl-4-nitrophenoxy)piperidine, a molecule that synergistically combines the versatile piperidine ring with a nitrophenoxy ether moiety. While direct biological data for this specific compound is not extensively documented, its structural components suggest a rich potential for diverse pharmacological activities. This document will therefore serve as an in-depth, technically-focused roadmap for researchers, scientists, and drug development professionals. We will dissect the probable biological activities based on structure-activity relationships of its core motifs, provide detailed, self-validating experimental protocols for its evaluation, and present a logical workflow for its initial preclinical characterization.

Introduction: Deconstructing the Pharmacological Potential

The therapeutic promise of 4-(3-methyl-4-nitrophenoxy)piperidine can be inferred from the well-documented bioactivities of its constituent parts: the piperidine ring, the phenoxy ether linkage, and the nitroaromatic system.

-

The Piperidine Core: This six-membered nitrogen-containing heterocycle is a ubiquitous feature in pharmaceuticals, contributing to a wide spectrum of biological activities including anticancer, antimicrobial, analgesic, and antipsychotic effects.[2][3] Its conformational flexibility allows for optimal binding to a variety of biological targets.[1]

-

The Phenoxy Ether Linkage: This linker is a common motif in drug design, often contributing to the molecule's overall pharmacokinetic properties and providing a stable connection between the piperidine and the aromatic ring.

-

The Nitroaromatic Moiety: The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's biological activity.[4] In many instances, nitroaromatic compounds act as prodrugs, undergoing bioreduction in hypoxic environments (such as those found in solid tumors or anaerobic bacteria) to form reactive nitroso and hydroxylamine intermediates.[5][6] These reactive species can induce cytotoxicity, forming the basis for the antimicrobial and anticancer properties of many nitro-containing drugs.[5][7]

Based on this structural analysis, the primary areas for investigating the biological activity of 4-(3-methyl-4-nitrophenoxy)piperidine should focus on its potential as an anticancer and antimicrobial agent. Furthermore, given the prevalence of piperidine derivatives in neuropharmacology, exploring its activity on central nervous system (CNS) targets is also a logical avenue of investigation.

Predicted Biological Activities and Investigational Workflows

This section outlines the hypothesized biological activities of 4-(3-methyl-4-nitrophenoxy)piperidine and provides detailed experimental workflows for their validation.

Anticancer Activity

The presence of the nitroaromatic group suggests a strong potential for anticancer activity, likely mediated by hypoxia-activated cytotoxicity.

Caption: Workflow for Antimicrobial Activity Evaluation.

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

4-(3-methyl-4-nitrophenoxy)piperidine

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

Procedure:

-

Compound Preparation: Prepare a stock solution of 4-(3-methyl-4-nitrophenoxy)piperidine and create serial two-fold dilutions in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe only) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbe.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Data Presentation:

| Compound | Organism | MIC (µg/mL) [Hypothetical] |

| 4-(3-methyl-4-nitrophenoxy)piperidine | Staphylococcus aureus | 16 |

| 4-(3-methyl-4-nitrophenoxy)piperidine | Escherichia coli | 32 |

| 4-(3-methyl-4-nitrophenoxy)piperidine | Candida albicans | 64 |

| Ciprofloxacin (Positive Control) | Escherichia coli | 0.015 |

Neuropharmacological Activity

Piperidine derivatives are well-represented in drugs targeting the central nervous system, particularly as receptor antagonists. [8]The structural similarity of the piperidine core to endogenous ligands suggests that 4-(3-methyl-4-nitrophenoxy)piperidine could interact with neurotransmitter receptors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-methyl-4-nitrophenoxy)piperidine Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-methyl-4-nitrophenoxy)piperidine derivatives, a class of compounds with significant potential in medicinal chemistry. By leveraging established synthetic methodologies and drawing insights from the known bioactivity of related structural motifs, we will explore the synthesis, characterization, and prospective therapeutic applications of this promising scaffold. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Rationale for 4-(3-methyl-4-nitrophenoxy)piperidine Derivatives

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide array of biological receptors and enzymes. The incorporation of a phenoxy ether at the 4-position introduces a rigid extension that can engage with specific binding pockets, while the substituents on the phenyl ring play a crucial role in modulating the pharmacological profile.

The 3-methyl and 4-nitro substitutions on the phenoxy ring are of particular interest. The nitro group is a well-established pharmacophore known to be present in a variety of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Its strong electron-withdrawing nature can influence the electronic properties of the entire molecule and participate in key interactions with biological targets. The methyl group, while seemingly simple, can provide beneficial steric interactions, enhance metabolic stability, and fine-tune the overall lipophilicity of the molecule.

This guide will delve into the synthetic strategies for accessing these derivatives, their characterization, and the potential biological activities and mechanisms of action that warrant their investigation as novel therapeutic agents.

Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine Derivatives

The synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine derivatives can be efficiently achieved through a multi-step sequence commencing with readily available starting materials. The key transformation is the formation of the ether linkage, which is typically accomplished via the Williamson ether synthesis.[6][7][8] A general and robust synthetic pathway is outlined below.

Protection of the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can interfere with the subsequent etherification step. Therefore, it is essential to protect this nitrogen atom prior to the ether synthesis. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under basic conditions and its facile removal under acidic conditions.[9]

Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine [9]

-

Dissolve 4-hydroxypiperidine (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and water.

-

To the stirring solution, add sodium bicarbonate (1.0 M aqueous solution, 1.0 equivalent).[9]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) to the biphasic mixture.

-

Stir the reaction vigorously at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Williamson Ether Synthesis

With the piperidine nitrogen protected, the crucial ether linkage can be formed through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine to form an alkoxide, which then displaces a suitable leaving group on the aromatic partner, 3-methyl-4-nitrophenol.[1][6][7] Alternatively, and often more effectively for aromatic ethers, a nucleophilic aromatic substitution (SNAr) reaction can be employed using an activated aryl halide, such as 1-fluoro-3-methyl-4-nitrobenzene.

Experimental Protocol: Synthesis of N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 1-fluoro-3-methyl-4-nitrobenzene (1.0 equivalent) in the same solvent to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine.

Deprotection and Derivatization

The final step in the synthesis of the core scaffold is the removal of the Boc protecting group, which is typically achieved under acidic conditions. The resulting secondary amine can then be further functionalized to generate a library of derivatives.

Experimental Protocol: Deprotection of the Piperidine Nitrogen

-

Dissolve N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting salt of 4-(3-methyl-4-nitrophenoxy)piperidine can be used directly for further derivatization or neutralized with a base to obtain the free amine.

The secondary amine can be derivatized through various reactions, including but not limited to:

-

Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

Acylation: Reaction with acyl chlorides or carboxylic acids using coupling agents.

-

Sulfonylation: Reaction with sulfonyl chlorides.

-

Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the aromatic protons of the phenoxy group (with splitting patterns indicative of the substitution), the methyl group singlet, and protons from any N-substituents. Chemical shifts will be influenced by the electronic nature of the substituents.[10][11] |

| ¹³C NMR | Resonances for all unique carbon atoms, including those in the piperidine ring, the aromatic ring (with the carbon bearing the nitro group shifted downfield), the methyl carbon, and carbons of the N-substituent.[10][11] |

| FT-IR | Characteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic ring, asymmetric and symmetric stretching of the nitro group (typically around 1520 and 1340 cm⁻¹), and the C-O-C ether linkage.[11][12] |

| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| Purity (HPLC) | A single major peak indicating high purity of the final compound. |

Potential Biological Activities and Therapeutic Targets

While specific biological data for 4-(3-methyl-4-nitrophenoxy)piperidine derivatives are not yet extensively reported in the literature, the structural motifs present suggest several promising avenues for therapeutic investigation.

Anti-inflammatory and Immunomodulatory Activity

Nitro-containing compounds have been shown to possess anti-inflammatory properties.[13] Some nitroalkenes, for instance, can modulate inflammatory signaling pathways.[14] The mechanism may involve the inhibition of key pro-inflammatory transcription factors such as NF-κB.[13] The 4-nitrophenoxy moiety in the target scaffold could potentially confer similar activities.

Anticancer Activity

The nitro group is a component of several anticancer agents.[3][15] Its ability to undergo bioreduction in hypoxic tumor environments can lead to the formation of cytotoxic reactive nitrogen species.[16] Furthermore, the piperidine scaffold is present in numerous kinase inhibitors and other anticancer drugs. Therefore, these derivatives could be explored for their potential as novel oncology therapeutics.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[3][5] Their mechanism of action often involves the reduction of the nitro group to generate radical species that can damage microbial DNA and proteins.[3] Derivatives of 4-(3-methyl-4-nitrophenoxy)piperidine could be screened for activity against a range of bacterial and fungal pathogens.

Enzyme Inhibition

The rigid structure of the 4-phenoxypiperidine core makes it a suitable scaffold for designing enzyme inhibitors. For example, nitrophenyl derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[17] The specific substitution pattern of the target compounds could allow for high-affinity binding to the active sites of various enzymes.

Postulated Mechanism of Action: Modulation of Pro-inflammatory Signaling

A plausible mechanism of action for the potential anti-inflammatory effects of these derivatives is the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. Some nitrophenoxy-containing compounds have been shown to suppress NF-κB activation.[13]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels [frontiersin.org]

- 15. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

- 16. svedbergopen.com [svedbergopen.com]

- 17. Nitrophenyl derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(3-methyl-4-nitrophenoxy)piperidine literature review

The following is an in-depth technical guide regarding the synthesis, reactivity, and application of 4-(3-methyl-4-nitrophenoxy)piperidine .

A Critical Intermediate for Kinase Inhibitor & GPCR Ligand Synthesis

Part 1: Core Directive & Strategic Overview

4-(3-methyl-4-nitrophenoxy)piperidine (CAS: 138227-73-3 for HCl salt) is a high-value pharmacophore scaffold used extensively in medicinal chemistry. It serves as a "masked" aniline precursor, primarily utilized in the development of tyrosine kinase inhibitors (e.g., ALK, ROS1, and FLT3 targets) and GPCR modulators.

The structural logic of this compound is threefold:

-

The Piperidine Ring: Provides a solubilizing basic center and a vector for further functionalization (alkylation/acylation) to tune pharmacokinetic (PK) properties.

-

The Ether Linkage: Offers a stable, metabolically robust spacer that positions the aromatic ring in a specific orientation relative to the basic amine.

-

The 3-Methyl-4-Nitrophenyl Moiety: This is the reactive core. The nitro group acts as a placeholder for an amino group (via reduction), while the ortho-methyl group provides steric bulk that restricts bond rotation, often crucial for "locking" a ligand into an active conformation within a protein binding pocket.

This guide details the synthesis , optimization , and application of this scaffold, moving beyond standard recipes to explain the why and how of process chemistry.

Part 2: Scientific Integrity & Logic (Synthesis & Protocols)

2.1 Retrosynthetic Analysis

The most robust route to this ether is via Nucleophilic Aromatic Substitution (SNAr) . The reaction couples a protected 4-hydroxypiperidine with an activated nitrobenzene.

-

Nucleophile: N-Boc-4-hydroxypiperidine (protected to prevent polymerization).

-

Electrophile: 5-Fluoro-2-nitrotoluene (also known as 4-fluoro-2-methyl-1-nitrobenzene). The fluorine atom is activated for displacement because it is para to the electron-withdrawing nitro group.

2.2 Experimental Protocol: SNAr Coupling

Objective: Synthesize tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate.

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 equiv)[1]

-

5-Fluoro-2-nitrotoluene (1.1 equiv)

-

Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

-

DMF (Anhydrous, 10 mL/g of substrate)

Step-by-Step Methodology:

-

Deprotonation (The Critical Step):

-

Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine and anhydrous DMF under nitrogen/argon.

-

Cool to 0°C. Reasoning: Exothermic deprotonation can lead to side reactions or decomposition of DMF if uncontrolled.

-

Add NaH portion-wise. Stir for 30 minutes at 0°C, then allow to warm to room temperature (RT) for 30 minutes.

-

Observation: Evolution of H2 gas ceases, and the solution may turn slightly yellow/turbid, indicating alkoxide formation.

-

-

Coupling:

-

Cool the mixture back to 0°C.

-

Add 5-Fluoro-2-nitrotoluene dropwise (neat or dissolved in minimal DMF).

-

Mechanistic Insight: The fluoride is a better leaving group than chloride in SNAr reactions due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

-

Warm to RT and stir. If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C.

-

-

Workup & Purification:

-

Quench carefully with ice-water (exothermic!).

-

Extract with EtOAc (3x).[2] Wash combined organics with water (to remove DMF) and brine.

-

Dry over Na2SO4 and concentrate.

-

Purification: Recrystallization from hexanes/EtOAc is often sufficient due to the high crystallinity of the nitro compound. If oil, use silica flash chromatography (0-30% EtOAc in Hexanes).

-

2.3 Downstream Transformation: Nitro Reduction

The nitro group is rarely the final target; it is reduced to the aniline for coupling.

Protocol (Catalytic Hydrogenation):

-

Substrate: Nitro intermediate from Step 2.

-

Catalyst: 10% Pd/C (5-10 wt% loading).

-

Solvent: MeOH or EtOH.

-

Conditions: H2 balloon (1 atm) at RT for 2-4 hours.

-

Note: If the molecule contains halogens (Cl, Br, I) elsewhere, avoid Pd/C to prevent dehalogenation. Use Fe/NH4Cl or SnCl2 instead.

Part 3: Visualization & Formatting

3.1 Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis and application of the scaffold.

Caption: Figure 1. Optimized synthetic workflow for the generation of the 4-(4-amino-3-methylphenoxy)piperidine scaffold.

3.2 Quantitative Comparison of Coupling Conditions

The choice of base and solvent drastically affects yield and impurity profiles.

| Variable | Condition A (Recommended) | Condition B (Alternative) | Condition C (Avoid) |

| Base | NaH (60%) | K2CO3 | NaOH / KOH |

| Solvent | DMF or DMSO | CH3CN | Water/Alcohols |

| Temp | 0°C | Reflux (80°C) | RT |

| Time | 2-4 Hours | 12-24 Hours | Variable |

| Yield | 85-95% | 60-75% | <40% (Hydrolysis) |

| Pros | Fast, clean conversion. | Milder, no H2 gas. | Cheap. |

| Cons | Moisture sensitive. | Slow, requires heat. | S_NAr competition with OH-. |

Part 4: Applications & Safety

4.1 Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery.

-

Kinase Inhibitors: The 3-methyl-4-amino motif is a classic "hinge binder" or "solvent front" element. The methyl group forces the aniline nitrogen out of planarity, often improving selectivity for specific kinase pockets (e.g., ALK, c-Met).

-

Linker Chemistry: The piperidine nitrogen is often deprotected (using HCl/Dioxane or TFA) and then coupled to heterocycles via reductive amination or S_NAr to create bi-functional molecules (e.g., PROTACs).

4.2 Safety & Stability

-

Nitro Aromatics: 5-Fluoro-2-nitrotoluene is a nitro-aromatic. While stable, it should be treated as potentially energetic. Do not distill the residue to dryness if high heat is required.

-

Sodium Hydride: Reacts violently with water. Quench reactions by diluting with an inert solvent (ether/toluene) and adding a hydrogen donor (isopropanol) slowly before adding water.

References

-

Preparation of Piperidine Derivatives . ChemicalBook. Accessed March 2026.

-

Synthesis and pharmacological activity of 4-(4'-substituted-4-hydroxypiperidine) derivatives . Chem. Pharm.[3] Bull., 2005.[3][4]

-

Process for the synthesis of 4-(substituted-phenyl)-piperidines . Google Patents (WO2001002357A2).

-

4-(3-Methyl-4-nitrophenoxy)piperidine Hydrochloride Data . ChemBK.

-

Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives . BenchChem Application Note.

Sources

discovery of 4-(3-methyl-4-nitrophenoxy)piperidine

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-methyl-4-nitrophenoxy)piperidine

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures in drug design. This guide provides a detailed technical overview of the synthesis, characterization, and potential significance of a specific derivative, 4-(3-methyl-4-nitrophenoxy)piperidine. While the initial discovery of this exact molecule is not prominently documented in publicly accessible literature, its synthesis can be reliably achieved through established and well-understood chemical transformations. This document serves as a comprehensive resource for researchers and scientists in drug development, offering insights into the practical aspects of its preparation and analysis. The presence of this compound in the catalogs of chemical suppliers confirms its utility and accessibility in the research community.[3]

Strategic Approach to Synthesis: The Williamson Ether Synthesis

The most logical and widely applicable method for constructing the ether linkage in 4-(3-methyl-4-nitrophenoxy)piperidine is the Williamson ether synthesis.[4][5] This robust S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a related electrophile with a good leaving group.[6][7] In the context of our target molecule, this translates to the reaction between a deprotonated 4-hydroxypiperidine derivative and an activated aromatic compound, 3-methyl-4-nitrophenol.

Rationale for Reactant Selection:

-

Piperidine Precursor: To ensure a clean reaction and prevent undesired N-alkylation, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions. Therefore, N-Boc-4-hydroxypiperidine is the preferred starting material.

-

Phenolic Precursor: 3-methyl-4-nitrophenol is the clear choice for the phenolic component. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its deprotonation to form the nucleophilic phenoxide.

The overall synthetic strategy is a two-step process: the Williamson ether synthesis to form the C-O bond, followed by the deprotection of the piperidine nitrogen.

Caption: Synthetic workflow for 4-(3-methyl-4-nitrophenoxy)piperidine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine.

Step 1: Synthesis of tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate

-

Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Add a solution of 1-fluoro-3-methyl-4-nitrobenzene or 1-chloro-3-methyl-4-nitrobenzene (1.1 eq) in the same solvent to the reaction mixture. While an alkyl halide is traditional, an activated aryl halide can also be used in nucleophilic aromatic substitution.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-